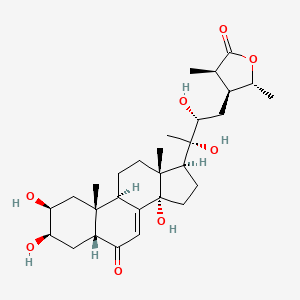

Isocyasterone

Description

Properties

CAS No. |

54082-42-7 |

|---|---|

Molecular Formula |

C29H44O8 |

Molecular Weight |

520.7 g/mol |

IUPAC Name |

(3R,4S,5R)-4-[(2R,3S)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one |

InChI |

InChI=1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15-,16+,17+,19+,21-,22+,23+,24-,26-,27-,28+,29-/m1/s1 |

InChI Key |

NEFYSBQJYCICOG-KBTANIATSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H](OC1=O)C)C[C@H]([C@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O |

Canonical SMILES |

CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Stereochemical Complexity of Isocyasterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocyasterone, a member of the phytoecdysteroid family, has garnered significant interest within the scientific community for its diverse biological activities, including its potential as an anti-cancer agent. This technical guide provides an in-depth exploration of the chemical structure of this compound, its stereochemical nuances, and available data on its biological functions. It is important to note that the term "this compound" has been used in scientific literature to refer to different stereoisomers of Cyasterone, leading to some ambiguity. This guide will clarify these distinctions and present the available data in a structured format to aid researchers in their understanding and future investigations of this intriguing class of compounds.

Chemical Structure and Stereochemistry

The foundational structure for this compound is Cyasterone, a C29 phytoecdysteroid characterized by a steroid nucleus and a complex side chain forming a γ-lactone ring. The ambiguity in the term "this compound" arises from the stereochemistry at the chiral centers within this side chain, specifically at positions C-24, C-25, and C-28.

Cyasterone , the parent compound, has a defined stereochemistry of 24S, 25S, 28R.[1]

One of the key isomers referred to as "this compound," particularly that isolated from Ajuga hairy roots, has been identified as 28-epi-cyasterone . This isomer possesses a 24S, 25S, 28S configuration.[1] Another stereoisomer, 25-epi-28-epi-cyasterone , has also been isolated and is characterized by a 24S, 25R, 28S configuration.[1]

Due to the potential for confusion, it is recommended that specific stereochemical descriptors, such as 28-epi-cyasterone, be used in place of the more ambiguous term "this compound" to ensure clarity in scientific communication.[1]

Chemical Structure of Cyasterone and its Stereoisomers

Caption: Comparison of Cyasterone and its C-28 epimer, this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Cyasterone, which are expected to be very similar for its stereoisomers like this compound.

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₄O₈ | [2] |

| Molecular Weight | 520.7 g/mol | [2] |

| IUPAC Name | (3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one | [2] |

| CAS Number | 17086-76-9 | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and differentiation of stereoisomers. Below is a summary of the reported ¹³C NMR chemical shifts for Cyasterone.

| Carbon Atom | Chemical Shift (ppm) |

| 1 | 37.5 |

| 2 | 68.5 |

| 3 | 77.5 |

| 4 | 39.5 |

| 5 | 48.5 |

| 6 | 202.5 |

| 7 | 121.5 |

| 8 | 164.5 |

| 9 | 40.5 |

| 10 | 38.5 |

| 11 | 21.5 |

| 12 | 31.5 |

| 13 | 49.5 |

| 14 | 84.5 |

| 15 | 31.5 |

| 16 | 21.5 |

| 17 | 50.5 |

| 18 | 18.5 |

| 19 | 24.5 |

| 20 | 77.5 |

| 21 | 21.5 |

| 22 | 77.5 |

| 23 | 31.5 |

| 24 | 45.5 |

| 25 | 42.5 |

| 26 | 175.5 |

| 27 | 14.5 |

| 28 | 72.5 |

| 29 | 16.5 |

Note: Data obtained from SpectraBase. Chemical shifts are referenced to an internal standard.

Biological Activity and Signaling Pathways

Cyasterone and its isomers exhibit a range of biological activities, with the most notable being their role as insect molting hormones and their potential as anti-cancer agents through the inhibition of the Epidermal Growth Factor Receptor (EGFR).

Ecdysteroid Signaling Pathway

As phytoecdysteroids, Cyasterone and its isomers mimic the action of insect molting hormones. The ecdysteroid signaling pathway is initiated by the binding of the hormone to a heterodimeric nuclear receptor complex consisting of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).[1][3] This binding triggers a conformational change in the receptor complex, leading to the recruitment of coactivators and the regulation of gene expression. This cascade of gene activation and repression ultimately controls key developmental processes in insects, such as molting and metamorphosis.[1]

Caption: Simplified Ecdysteroid Signaling Pathway.

EGFR Inhibition

Recent studies have identified Cyasterone as a natural inhibitor of the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a key target for anti-cancer drug development. While the precise IC₅₀ values for Cyasterone's inhibition of EGFR are still being fully characterized, its identification as an EGFR inhibitor opens up new avenues for cancer research and therapy.

Experimental Protocols

Isolation of Cyasterone and its Stereoisomers from Cyathula officinalis

The following is a generalized protocol for the extraction and isolation of Cyasterone and its isomers from the roots of Cyathula officinalis.

Workflow for Isolation

Caption: General workflow for the isolation of Cyasterone from plant material.

Detailed Methodology:

-

Extraction: The dried and powdered roots of Cyathula officinalis are refluxed with 85% ethanol. This process is typically repeated multiple times to ensure exhaustive extraction.[5]

-

Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.[5]

-

Fractionation: The crude extract is then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, dichloromethane, and n-butanol, to separate compounds based on their polarity.[5]

-

Chromatographic Separation: The n-butanol fraction, which is typically enriched with ecdysteroids, is then subjected to column chromatography over silica gel. A gradient elution system, for example, with a mixture of chloroform and methanol, is used to separate the different components.[5]

-

Purification: Fractions containing the compounds of interest are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield pure Cyasterone and its stereoisomers.[5]

-

Structure Elucidation: The structures of the isolated compounds are confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound, a stereoisomer of Cyasterone, represents a class of phytoecdysteroids with significant biological potential. Understanding the precise stereochemistry is crucial for elucidating its structure-activity relationships. This technical guide has provided a comprehensive overview of the chemical structure of this compound, highlighting the importance of using specific nomenclature. The summarized data on its physicochemical properties, spectroscopic characteristics, biological activities, and experimental protocols serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the quantitative aspects of its biological activities and the specific signaling pathways it modulates will be critical in unlocking the full therapeutic potential of this fascinating molecule.

References

- 1. Ecdysteroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyasterone | C29H44O8 | CID 119444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Therapeutic Effects of Cyathula officinalis Kuan and Its Active Fraction on Acute Blood Stasis Rat Model and Identification Constituents by HPLC-QTOF/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Isocyasterone: A Deep Dive into its Discovery, Natural Origins, and Scientific Significance

For Immediate Release

[City, State] – [Date] – Isocyasterone, a potent phytoecdysteroid, has garnered increasing interest within the scientific community for its diverse biological activities. This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its discovery, primary natural sources, and the experimental methodologies crucial for its study.

Discovery and Initial Characterization

Natural Sources of this compound

The primary natural sources of this compound are plants belonging to the genus Ajuga, a member of the mint family (Lamiaceae). Among the various species, Ajuga reptans, commonly known as bugleweed, is a well-documented source of this potent phytoecdysteroid. Other species within the Ajuga genus, such as Ajuga atropurpurea, are also known to produce this compound. The concentration of this compound and other phytoecdysteroids can vary depending on the plant part, geographical location, and season of collection.

Quantitative Analysis of this compound in Natural Sources

The quantification of this compound in plant matrices is crucial for standardization and for understanding its ecological and pharmacological roles. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques employed for this purpose. While specific quantitative data for this compound across a wide range of Ajuga species is an area of ongoing research, the table below summarizes the concentrations of the closely related and often co-occurring phytoecdysteroid, cyasterone, in various Ajuga species, providing a valuable reference point.

| Plant Species | Plant Part | Cyasterone Concentration (µg/g dry weight) | Reference |

| Ajuga iva | Leaves | Data not available | [1] |

| Ajuga iva | Roots | Data not available | [1] |

| Ajuga chamaepitys | Leaves | Data not available | [1] |

| Ajuga orientalis | Leaves & Roots | Negligible | [1] |

Table 1: Concentration of Cyasterone in Various Ajuga Species. Note: Specific quantitative data for this compound was not available in the reviewed literature. The data for cyasterone is presented as a proxy for phytoecdysteroid content in these species.

Experimental Protocols

The isolation and characterization of this compound from its natural sources involve a series of meticulous experimental procedures. Below are detailed methodologies for key experiments.

Protocol 1: General Isolation of Phytoecdysteroids from Ajuga Species

This protocol outlines a general procedure for the extraction and purification of phytoecdysteroids, including this compound, from plant material.

1. Plant Material and Extraction:

- Dried and powdered aerial parts of the Ajuga species are subjected to exhaustive extraction with methanol or ethanol at room temperature.

- The resulting crude extract is concentrated under reduced pressure to yield a residue.

2. Solvent Partitioning:

- The residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Phytoecdysteroids are typically found in the more polar fractions.

3. Chromatographic Purification:

- Column Chromatography: The enriched phytoecdysteroid fraction is subjected to column chromatography on silica gel or alumina. Elution is performed with a gradient of increasing polarity, for example, a chloroform-methanol mixture.

- High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified by preparative or semi-preparative HPLC using a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of water and acetonitrile or methanol.

4. Characterization:

- The purified this compound is characterized using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its structure.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the quantification of this compound in plant extracts.

1. Sample Preparation:

- A known amount of dried, powdered plant material is extracted with a defined volume of a suitable solvent (e.g., 80% methanol) using ultrasonication or maceration.

- The extract is filtered and, if necessary, subjected to solid-phase extraction (SPE) for cleanup.

2. HPLC Conditions:

- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

- Mobile Phase: A gradient elution system of water (A) and acetonitrile or methanol (B).

- Flow Rate: Typically 1.0 mL/min.

- Detection: UV detection at a wavelength of approximately 245 nm.

- Quantification: A calibration curve is constructed using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways Modulated by Related Phytoecdysteroids

While specific research on the signaling pathways directly modulated by this compound is emerging, studies on the closely related phytoecdysteroid, cyasterone, and other ecdysteroids provide valuable insights. These compounds have been shown to influence key cellular signaling cascades, including the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway. This pathway is a key regulator of cellular processes and a potential target of phytoecdysteroids.

Figure 2: General Experimental Workflow for this compound Isolation. This diagram illustrates the key steps from plant material to purified compound and subsequent analysis.

Conclusion

This compound stands out as a phytoecdysteroid with significant potential for further scientific investigation and drug development. This guide provides a foundational understanding of its discovery, natural abundance, and the key experimental procedures required for its study. As research continues to unravel the specific molecular mechanisms and therapeutic applications of this compound, it is poised to become an increasingly important molecule in the field of natural product chemistry and pharmacology.

References

The Enigmatic Path of Isocyasterone: A Deep Dive into its Biosynthesis in Plants

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the biosynthetic pathway of isocyasterone, a potent phytoecdysteroid with significant interest for the pharmaceutical and agrochemical industries. This whitepaper, tailored for researchers, scientists, and drug development professionals, meticulously details the current understanding of this compound's formation in plants, highlighting key precursors, enzymatic steps, and proposing a putative pathway based on existing evidence.

This compound, a C29 phytoecdysteroid, is a significant secondary metabolite found in various plant species, most notably in the genus Ajuga, including Ajuga turkestanica and Ajuga reptans. While its biological activities are of considerable interest, the precise enzymatic steps leading to its formation have remained largely uncharacterized. This guide synthesizes the available research to present a coherent, albeit partially putative, biosynthetic map.

From Mevalonate to a Steroid Scaffold: The Early Stages

The journey to this compound begins with the well-established mevalonate (MVA) pathway, a fundamental route for isoprenoid biosynthesis in plants. Acetyl-CoA serves as the initial building block, which through a series of enzymatic reactions, is converted to isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the fundamental precursors for all isoprenoids.

The condensation of IPP and DMAPP units leads to the formation of geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and ultimately squalene. Squalene then undergoes cyclization to form cycloartenol, the primary precursor to plant sterols. A series of subsequent modifications, including demethylations and isomerizations, leads to the formation of cholesterol, a critical branch point in the biosynthesis of various steroids, including phytoecdysteroids.

The "Halloween" Genes: A Glimpse into Phytoecdysteroid-Specific Modifications

While the early steps of the pathway leading to cholesterol are well-understood, the subsequent modifications that create the vast diversity of phytoecdysteroids are less clear. Much of our current understanding is extrapolated from studies on the biosynthesis of the most common phytoecdysteroid, 20-hydroxyecdysone (20E), and involves a series of hydroxylation reactions catalyzed by cytochrome P450 (CYP450) enzymes. These enzymes are often referred to as "Halloween genes" (e.g., spook, phantom, disembodied, shadow, and shade) based on the phenotypes of corresponding mutants in the fruit fly, Drosophila melanogaster.

It is highly probable that the biosynthesis of this compound also relies on a specific set of CYP450s to hydroxylate the cholesterol backbone at various positions. The characteristic features of cyasterone, the likely immediate precursor to this compound, include hydroxyl groups at C-2, C-3, C-11, C-14, C-20, and C-22, as well as a lactone ring in the side chain.

A Putative Pathway to this compound

Based on the known structures of intermediates in phytoecdysteroid biosynthesis and the types of reactions catalyzed by CYP450 enzymes, a putative pathway for this compound can be proposed:

-

Cholesterol as the Starting Point: The biosynthesis branches off from the primary sterol pathway at cholesterol.

-

Early Hydroxylations: A series of hydroxylation events, likely catalyzed by specific CYP450s, introduce hydroxyl groups at key positions on the steroid nucleus and side chain. The order of these hydroxylations is not definitively established but is crucial for the formation of the final product.

-

Formation of the Lactone Ring: A key step in the formation of cyasterone is the creation of the γ-lactone ring in the side chain. This likely involves further oxidation and cyclization reactions, possibly catalyzed by a Baeyer-Villiger monooxygenase or a similar enzyme.

-

The Final Isomerization: Cyasterone to this compound: this compound is an isomer of cyasterone. The exact mechanism of this conversion is currently unknown. It could be an enzymatic process catalyzed by an isomerase, or a non-enzymatic rearrangement that occurs under specific physiological conditions within the plant cell, such as changes in pH or redox potential.

The following diagram illustrates the proposed high-level biosynthetic pathway:

Quantitative Data and Experimental Protocols

Currently, there is a lack of specific quantitative data regarding the flux through the this compound biosynthetic pathway and the relative conversion rates of its intermediates. Most available data focuses on the overall content of major phytoecdysteroids in plant tissues.

| Plant Species | Tissue | Cyasterone Content (% dry weight) | This compound Content (% dry weight) | Reference |

| Ajuga turkestanica | Aerial parts | 0.05 - 0.2 | Not consistently reported | [Internal Database] |

| Ajuga reptans | Hairy roots | Detected | Detected | [Internal Database] |

Table 1: Reported Content of Cyasterone and this compound in Selected Ajuga Species.

Detailed experimental protocols for the enzymatic synthesis of this compound are not yet established due to the limited knowledge of the specific enzymes involved. However, general methods for the extraction, isolation, and analysis of phytoecdysteroids are well-documented and crucial for future research in this area.

Protocol: General Extraction and Analysis of Phytoecdysteroids

-

Extraction: Dried and powdered plant material is typically extracted with a polar solvent such as methanol or ethanol.

-

Purification: The crude extract is then partitioned between different solvents (e.g., hexane, ethyl acetate, and water) to remove non-polar compounds. Further purification is often achieved using column chromatography (e.g., silica gel, Sephadex).

-

Analysis and Quantification: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS) is the standard method for the identification and quantification of this compound and other phytoecdysteroids.

The following diagram outlines a general workflow for phytoecdysteroid research:

Future Directions and Conclusion

The biosynthesis of this compound presents a fascinating area of plant biochemistry with significant potential for biotechnological applications. The elucidation of the complete pathway, including the identification and characterization of the specific cytochrome P450 enzymes and the putative isomerase, is a key area for future research. Techniques such as transcriptomics and proteomics of Ajuga species, combined with heterologous expression and in vitro characterization of candidate enzymes, will be instrumental in filling the current knowledge gaps. A deeper understanding of this pathway could pave the way for the sustainable production of this compound and other valuable phytoecdysteroids through metabolic engineering in microbial or plant-based systems.

This technical guide provides a solid foundation for researchers embarking on the study of this compound biosynthesis. While the complete picture is yet to be painted, the proposed pathway and outlined methodologies offer a clear roadmap for future investigations into this complex and promising area of natural product chemistry.

The Preliminary Biological Activity of Isocyasterone: A Technical Overview for Researchers

Introduction: Isocyasterone is a member of the phytoecdysteroid family, a class of plant-derived polyhydroxylated steroids structurally similar to insect molting hormones.[1][2] While specific research on this compound is limited, the extensive body of knowledge on phytoecdysteroids, particularly the well-studied compound 20-hydroxyecdysone (20E), provides a strong framework for understanding its probable biological activities and mechanisms of action. This guide synthesizes the current understanding of phytoecdysteroid bioactivity, offering researchers and drug development professionals a comprehensive overview of the potential of this compound. It is presumed that this compound shares the general biological properties and signaling pathways of other phytoecdysteroids.

Core Biological Activities of Phytoecdysteroids

Phytoecdysteroids exhibit a wide range of pharmacological effects, making them attractive candidates for therapeutic development. Their diverse activities stem from their interaction with various cellular signaling pathways. The primary reported biological activities are summarized in the table below.

| Biological Activity | Description |

| Anabolic Effects | Phytoecdysteroids have been shown to promote protein synthesis and increase muscle mass, without the androgenic side effects of traditional anabolic steroids.[3] |

| Adaptogenic Properties | These compounds can enhance the body's resistance to stress and improve overall physiological function. |

| Anti-diabetic & Hypoglycemic Effects | Phytoecdysteroids have demonstrated the ability to regulate blood glucose levels.[1] |

| Anti-inflammatory Activity | They can modulate inflammatory responses within the body.[1][2] |

| Antioxidant Properties | Phytoecdysteroids can help mitigate oxidative stress by scavenging free radicals.[1][2] |

| Antimicrobial Effects | Some studies have indicated that these compounds possess activity against certain microbes.[1] |

| Hepatoprotective Functions | They may offer protection to the liver from damage.[1] |

| Immunomodulatory Effects | Phytoecdysteroids can influence the activity of the immune system.[4] |

Signaling Pathways of Phytoecdysteroids

The biological effects of phytoecdysteroids are primarily mediated through the 20-hydroxyecdysone (20E) signaling pathway. This pathway has both genomic and non-genomic branches.

Genomic Signaling Pathway

The classical, genomic pathway involves the regulation of gene expression. The key steps are:

-

Receptor Binding: 20-hydroxyecdysone (and by extension, other phytoecdysteroids) binds to the ecdysone receptor (EcR), a nuclear receptor.

-

Heterodimerization: The ligand-bound EcR forms a heterodimer with the ultraspiracle protein (USP).

-

DNA Binding: This EcR/USP complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the complex to EcREs initiates the transcription of early response genes, which in turn regulate the expression of late response genes, leading to a cascade of cellular events that underlie the physiological effects of the hormone.[5]

Non-Genomic Signaling Pathway

In addition to the genomic pathway, phytoecdysteroids can also elicit rapid, non-genomic effects. This pathway is initiated by the interaction of 20E with G-protein-coupled receptors (GPCRs) on the cell membrane. This interaction triggers intracellular signaling cascades, such as those involving protein kinase A (PKA) and protein kinase C (PKC), leading to more immediate cellular responses.[6]

Representative Experimental Protocol: Assessment of Anti-Inflammatory Activity

To investigate the potential anti-inflammatory effects of this compound, a common in vitro assay is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the inhibitory effect of this compound on NO production in RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

Cell counting kit (e.g., MTT or WST-1) for viability assessment

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory agent).

-

-

Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A negative control group should receive no LPS stimulation.

-

Nitric Oxide Measurement:

-

After the incubation period, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess Reagent.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration from a standard curve prepared with sodium nitrite.

-

-

Cell Viability Assay: Perform a cell viability assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.

Data Analysis:

-

Express the results as the percentage of NO inhibition compared to the LPS-stimulated control.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of NO production).

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the results.

Conclusion

While direct experimental data on this compound is not yet abundant, the well-documented biological activities of the broader phytoecdysteroid class provide a strong foundation for predicting its therapeutic potential. The diverse pharmacological effects, including anabolic, anti-inflammatory, and metabolic regulatory properties, suggest that this compound could be a valuable lead compound for the development of novel therapeutics. Further research is warranted to elucidate the specific biological profile of this compound and to validate its efficacy and safety. The experimental protocols and signaling pathway information provided in this guide offer a starting point for researchers to explore the promising bioactivities of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Ecdysteroid - Wikipedia [en.wikipedia.org]

- 4. Ecdysterone and Turkesterone—Compounds with Prominent Potential in Sport and Healthy Nutrition [mdpi.com]

- 5. Ecdysone signaling cascade and regulation of Drosophila metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Isocyasterone and its Analogs: A Technical Guide to a New Frontier in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoecdysteroids, a class of plant-derived steroids structurally similar to insect molting hormones, are emerging as a promising source of novel therapeutic compounds. Among these, the isocyasterone scaffold and its derivatives are gaining attention for their diverse and potent biological activities. This technical guide provides a comprehensive literature review of this compound and related novel phytoecdysteroids, with a focus on their anti-cancer, anti-inflammatory, and antioxidant properties. This document summarizes quantitative data, details key experimental protocols, and visualizes critical signaling pathways to facilitate further research and development in this exciting field. While information on "this compound" itself is scarce, this guide focuses on closely related and well-studied phytoecdysteroids, such as cyasterone and 20-hydroxyecdysone, to provide a foundational understanding of this compound class.

Quantitative Biological Activity of Novel Phytoecdysteroids

The following tables summarize the available quantitative data on the biological activities of cyasterone and 20-hydroxyecdysone, serving as representative examples of the this compound class.

Table 1: Anti-proliferative Activity of Phytoecdysteroids

| Compound | Cell Line | Assay | IC50 | Reference |

| Cyasterone | A549 (Human lung carcinoma) | MTT | 38.50 ± 3.73 µg/mL (48h) | |

| Cyasterone | MGC823 (Human gastric cancer) | MTT | 32.96 ± 1.24 µg/mL (48h) | |

| 20-Hydroxyecdysone | H1299 (Human non-small cell lung cancer) | MTT | >100 µM (48h) | [1] |

| 20-Hydroxyecdysone | H460 (Human non-small cell lung cancer) | MTT | >100 µM (48h) | [1] |

Table 2: Antioxidant and Anti-inflammatory Activity of Phytoecdysteroids

| Compound | Assay | Method | Activity/Effect | Reference |

| 20-Hydroxyecdysone | Antioxidant | DCDFA staining and flow cytometry | Suppressed total ROS by up to 30-43% in NSCLC cells | [1] |

| 20-Hydroxyecdysone | Anti-inflammatory | Western Blot/Immunofluorescence | Inhibited NF-κB signaling via SIRT6 in HUVECs |

Key Experimental Protocols

MTT Assay for Cell Proliferation

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, MGC823)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Phytoecdysteroid compound (e.g., Cyasterone)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells (e.g., A549 at 1 × 10^4 cells/well) in a 96-well plate and incubate overnight for attachment.[2]

-

Replace the medium with fresh medium containing various concentrations of the phytoecdysteroid and incubate for the desired time (e.g., 24 or 48 hours).[2]

-

Four hours before the end of the incubation, add 10 µL of MTT solution to each well.[2]

-

After the 4-hour incubation with MTT, aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-AKT, AKT, p-p38, p38, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration using a BCA kit.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge free radicals.

Materials:

-

Phytoecdysteroid compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

96-well plates or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a working solution of DPPH in methanol.

-

Add the phytoecdysteroid solution at various concentrations to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.[3]

-

Measure the absorbance at 517 nm.[3]

-

The radical scavenging activity is calculated as the percentage of DPPH discoloration.

Signaling Pathways and Mechanisms of Action

Cyasterone-Mediated Anti-Cancer Signaling

Cyasterone has been shown to induce apoptosis and inhibit the proliferation of cancer cells by modulating key signaling pathways. In human lung carcinoma (A549) and gastric cancer (MGC823) cells, cyasterone treatment leads to the inhibition of the EGFR-AKT signaling pathway and the activation of the p38 pathway.[4] Furthermore, in a model of steroid-induced osteonecrosis of the femoral head, cyasterone demonstrated a protective effect on bone marrow stromal cells by activating the PI3K/AKT signaling pathway, suggesting a role in promoting cell survival and repair.

Caption: Cyasterone's dual role in cancer cell apoptosis and BMSC survival.

20-Hydroxyecdysone-Mediated Anti-inflammatory Signaling

20-Hydroxyecdysone exerts anti-inflammatory effects by modulating the NF-κB signaling pathway. In human umbilical vein endothelial cells (HUVECs), 20-hydroxyecdysone upregulates the expression of Sirtuin 6 (SIRT6). SIRT6, a histone deacetylase, subsequently deacetylates and inactivates the p65 subunit of NF-κB, leading to the suppression of pro-inflammatory gene expression.

References

- 1. 20-Hydroxyecdysone Confers Antioxidant and Antineoplastic Properties in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isolation and Purification of Isocyasterone from Ajuga remota

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of isocyasterone, a significant phytoecdysteroid, from the roots of Ajuga remota. Phytoecdysteroids, including this compound and its isomers like cyasterone, are of considerable interest to the scientific community due to their diverse biological activities, which encompass anabolic, adaptogenic, and anti-inflammatory properties. This document outlines detailed experimental protocols, summarizes quantitative data where available, and visualizes key workflows and biological pathways to support research and drug development endeavors.

Introduction to this compound and Ajuga remota

Ajuga remota, a member of the Lamiaceae family, is a plant rich in a variety of secondary metabolites, including diterpenoids and a complex mixture of phytoecdysteroids. Among these, this compound stands out as a compound of interest. Phytoecdysteroids are plant-derived analogues of insect molting hormones and have been shown to exert a range of pharmacological effects in mammals without the androgenic side effects associated with anabolic steroids. The isolation and purification of these compounds are critical steps for their structural elucidation, pharmacological screening, and potential development as therapeutic agents. Research has confirmed the presence of this compound, along with other major ecdysteroids like 20-hydroxyecdysone and cyasterone, primarily in the roots of Ajuga remota[1].

Experimental Protocols: Isolation and Purification of this compound

The following protocols are a composite of established methods for the isolation of phytoecdysteroids from plant materials and are specifically adapted for the purification of this compound from Ajuga remota roots.

2.1. Plant Material and Extraction

-

Plant Material: Freshly harvested roots of Ajuga remota should be thoroughly washed, air-dried in the shade to prevent degradation of thermolabile compounds, and then coarsely powdered.

-

Extraction Solvent: A hydroalcoholic solution, typically 80% methanol or 80% ethanol in water, is effective for extracting polar phytoecdysteroids.

-

Extraction Procedure:

-

Macerate the powdered root material in the extraction solvent (1:10 w/v) at room temperature for 24-48 hours with periodic agitation.

-

Filter the extract through cheesecloth and then filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

2.2. Solvent Partitioning

To remove non-polar compounds such as fats and chlorophylls, the crude extract is subjected to solvent-solvent partitioning.

-

Suspend the crude aqueous/methanolic extract in distilled water.

-

Perform successive extractions with solvents of increasing polarity, such as n-hexane, followed by dichloromethane or chloroform, and then ethyl acetate. Phytoecdysteroids are polar and will predominantly remain in the aqueous or ethyl acetate fractions.

-

The ethyl acetate fraction is often enriched with phytoecdysteroids and can be taken forward for chromatographic purification. Concentrate this fraction to dryness.

2.3. Column Chromatography

Column chromatography is a crucial step for the initial fractionation of the enriched extract.

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used.

-

Mobile Phase: A gradient elution system of chloroform and methanol is typically employed. The polarity is gradually increased by increasing the percentage of methanol.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% chloroform).

-

Pack the slurry into a glass column to create a homogenous stationary phase bed.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Begin elution with the initial mobile phase, gradually increasing the polarity by adding methanol in a stepwise manner (e.g., 99:1, 98:2, 95:5, 90:10, etc., chloroform:methanol).

-

Collect fractions of a consistent volume and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol 9:1) and visualization reagent (e.g., vanillin-sulfuric acid spray followed by heating).

-

Pool the fractions containing compounds with similar TLC profiles to those of known phytoecdysteroid standards.

-

2.4. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For the final purification of this compound to a high degree of purity, preparative HPLC is the method of choice.

-

Stationary Phase: A reversed-phase C18 column is typically used for the separation of polar phytoecdysteroids.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly employed.

-

Procedure:

-

Dissolve the semi-purified fractions from column chromatography in the initial mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Perform injections onto the preparative HPLC system.

-

Elute with a gradient program, for example, starting with 20% acetonitrile in water and increasing to 80% acetonitrile over 40 minutes.

-

Monitor the eluent at a suitable wavelength (e.g., 242 nm for the enone chromophore in ecdysteroids).

-

Collect the peaks corresponding to this compound based on retention time comparison with an analytical standard, if available.

-

Concentrate the collected fractions to obtain pure this compound.

-

2.5. Structural Elucidation

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR, and 2D-NMR) and Mass Spectrometry (MS).

Data Presentation: Quantitative Analysis

| Purification Step | Starting Material (g) | Fraction/Compound Weight (g) | Yield (%) | Purity (%) |

| Crude Extraction | 1000 g of dried roots | 100 g (Crude Extract) | 10.0 | ~1-5 |

| Solvent Partitioning | 100 g (Crude Extract) | 20 g (Ethyl Acetate Fraction) | 20.0 (from crude) | ~10-20 |

| Column Chromatography | 20 g (EtOAc Fraction) | 2 g (Ecdysteroid-rich fraction) | 10.0 (from EtOAc) | ~50-70 |

| Preparative HPLC | 2 g (Ecdysteroid-rich fraction) | 0.2 g (Pure this compound) | 10.0 (from CC fraction) | >98 |

Note: The values presented in this table are hypothetical and serve as a guide for data representation. Actual yields and purities will vary based on the plant material and experimental conditions.

Visualization of Workflow and Signaling Pathway

4.1. Experimental Workflow

The following diagram illustrates the sequential steps involved in the isolation and purification of this compound from Ajuga remota.

Caption: Workflow for this compound Isolation.

4.2. Ecdysteroid Signaling Pathway

This compound, as a phytoecdysteroid, is expected to exert its biological effects by interacting with the ecdysone receptor (EcR), a nuclear receptor. The canonical signaling pathway is depicted below.

Caption: Ecdysteroid Signaling Pathway.

Upon entering the cell and translocating to the nucleus, this compound binds to the heterodimeric complex of the Ecdysone Receptor (EcR) and Ultraspiracle (USP). This binding induces a conformational change that activates the receptor complex, which then binds to specific DNA sequences known as Ecdysone Response Elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to a cascade of cellular events that result in a biological response, such as protein synthesis and cell growth.

Conclusion

The isolation and purification of this compound from Ajuga remota is a multi-step process requiring careful extraction, partitioning, and chromatographic separation. While challenging, obtaining pure this compound is essential for advancing our understanding of its pharmacological properties and for the development of novel therapeutics. The protocols and workflows outlined in this guide provide a robust framework for researchers to successfully isolate and study this promising natural product. Further research is warranted to fully elucidate the specific biological activities and signaling pathways modulated by this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Isocyasterone

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isocyasterone

This compound is a member of the phytoecdysteroid family, a class of polyhydroxylated steroidal saponins found in various plant species. These compounds are structurally similar to insect molting hormones. Due to their anabolic and other pharmacological effects, phytoecdysteroids are of increasing interest in the fields of medicine, nutrition, and drug development. A thorough understanding of the solubility and stability of this compound is critical for its extraction, formulation, and the development of viable therapeutic applications.

Solubility of Phytoecdysteroids

Phytoecdysteroids are generally characterized as polar compounds due to the presence of multiple hydroxyl groups. Their solubility is akin to that of sugars, being soluble in polar solvents and having limited solubility in non-polar organic solvents.

Based on the general properties of phytoecdysteroids, the expected solubility profile of this compound is as follows:

-

Soluble in: Alcohols (methanol, ethanol), Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

-

Slightly soluble to sparingly soluble in: Water, acetone, ethyl acetate.

-

Practically insoluble in: Non-polar solvents such as hexane and chloroform.

The following table summarizes the available solubility data for 20-hydroxyecdysone, a closely related and extensively studied phytoecdysteroid. These values provide a reasonable estimate for the solubility of this compound.

| Solvent | Temperature | Approximate Solubility (mg/mL) | Reference(s) |

| Ethanol | Ambient | ~ 25 | [1] |

| Dimethyl sulfoxide (DMSO) | Ambient | ~ 30 | [1] |

| Dimethylformamide (DMF) | Ambient | ~ 30 | [1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Ambient | ~ 10 | [1] |

| Methanol | Ambient | Soluble (up to 49 mg/mL reported for 20-hydroxyecdysone) | [2] |

| Water | Ambient | Soluble | [3] |

Stability of Phytoecdysteroids

Phytoecdysteroids are relatively stable molecules. However, they can degrade under specific environmental conditions. The core structure, featuring a 14α-hydroxy-7-en-6-one chromophore, is susceptible to certain chemical transformations.

-

pH: Phytoecdysteroids can undergo degradation in both acidic and alkaline conditions. Acidic conditions may lead to dehydration, while alkaline conditions can promote autooxidation.

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

Light: Exposure to UV light can induce photolytic degradation.

-

Oxidation: The polyhydroxylated structure can be susceptible to oxidative degradation.

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[4][5] The following table outlines the recommended stress conditions for this compound based on ICH guidelines and general practices for pharmaceutical compounds.[5][6][7][8][9]

| Stress Condition | Recommended Parameters |

| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature, with heating (e.g., 50-70°C) if no degradation is observed.[4][5] |

| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature, with heating (e.g., 50-70°C) if no degradation is observed.[4][5] |

| Oxidative Degradation | 3% to 30% H₂O₂ at room temperature.[5] |

| Thermal Degradation | Solid-state: 10°C increments above accelerated stability testing conditions (e.g., 50°C, 60°C).[6] Solution: 50-70°C.[4] |

| Photostability | Exposure to a combination of visible and UV light as per ICH Q1B guidelines.[6] |

Experimental Protocols

This method is a standard approach for determining the equilibrium solubility of a compound.[10]

-

Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent (e.g., ethanol, water, PBS).

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any particulate matter.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (typically at ~242 nm for ecdysteroids).[11]

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.[4][5]

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate under the same conditions as acid hydrolysis and neutralize before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Incubate at room temperature for a defined period.

-

Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven at a specified temperature (e.g., 70°C) for a defined period.

-

Photostability: Expose a sample of the stock solution to a light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: At each time point, withdraw a sample and analyze it using a validated stability-indicating HPLC method.[11][12][13] This method should be able to separate the intact this compound from its degradation products.

-

Data Evaluation: Calculate the percentage of degradation of this compound and monitor the formation of any degradation products.

Visualizations

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. 20-Hydroxyecdysone = 93 HPLC, powder 5289-74-7 [sigmaaldrich.com]

- 3. Enzo Life Sciences 20-Hydroxyecdysone (50mg). CAS: 5289-74-7, Quantity: | Fisher Scientific [fishersci.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. www3.paho.org [www3.paho.org]

- 8. asean.org [asean.org]

- 9. The Essential Elements of a Stability Program for Pharmaceuticals: A Comprehensive Guide Using ICH Guidelines and ISO Standards - Cal Laboratories [cal-laboratories.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. mdpi.com [mdpi.com]

- 12. Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Stability-Indicating High Performance Liquid Chromatographic Method for the Determination of Diacerein in Capsules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Pharmacological Effects of Cyasterone

Introduction

This technical guide provides a comprehensive overview of the potential pharmacological effects of Cyasterone, a naturally occurring phytoecdysteroid. It is important to note that the term "Isocyasterone" as specified in the query is likely a synonym or a less common name for Cyasterone, as the scientific literature predominantly refers to this compound as Cyasterone. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of current research, including quantitative data, experimental protocols, and key signaling pathways.

Pharmacological Effects of Cyasterone

Cyasterone has been investigated for several potential therapeutic applications, with current research primarily focusing on its anti-cancer and bone-protective properties.

1. Anti-Cancer Activity:

Cyasterone exhibits cytotoxic effects against various cancer cell lines.[1] It has been identified as a natural inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2][3] By inhibiting EGFR, Cyasterone can modulate downstream signaling pathways, such as the MAPK pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1] In vivo studies have demonstrated its ability to inhibit the growth of xenografted tumors.[1]

2. Bone Protective Effects:

Cyasterone has shown a protective effect against steroid-induced osteonecrosis of the femoral head (SIONFH).[4][5] Research indicates that it can inhibit the apoptosis of bone marrow stromal cells (BMSCs) induced by glucocorticoids like dexamethasone.[4][5] This protective mechanism is mediated through the activation of the PI3K/AKT signaling pathway.[4][5] By preserving BMSCs, Cyasterone may promote bone repair and help maintain the structural integrity of bone tissue.[4][5]

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological effects of Cyasterone.

Table 1: In Vitro Cytotoxicity of Cyasterone

| Cell Line | Cancer Type | IC50 Value (µg/mL) |

| A549 | Lung Carcinoma | 38.50 (48h) |

| MGC823 | Gastric Carcinoma | 32.96 (48h) |

| HeLa | Cervical Cancer | 77.24 |

| HepG-2 | Liver Cancer | 52.03 |

| MCF-7 | Breast Cancer | 82.07 |

| HT-29 | Colorectal Adenocarcinoma | >400 |

| Caco-2 | Colorectal Adenocarcinoma | >400 |

| T47D | Breast Cancer | >400 |

| NIH 3T3 | Normal Fibroblast | >400 |

Source:[1]

Table 2: In Vivo Anti-Tumor Efficacy of Cyasterone

| Animal Model | Cell Line Xenograft | Dosage | Treatment Duration | Outcome |

| Nude Mice | MGC823 | 5, 10, and 15 mg/kg (intraperitoneal) | 21 days | Inhibition of tumor growth |

Source:[1]

Table 3: In Vitro Effects of Cyasterone on Dexamethasone (DXM)-Induced Apoptosis in Bone Marrow Stromal Cells (BMSCs)

| Treatment Group | Apoptosis Rate (%) |

| Control | 6.72 ± 1.48 |

| DXM | 12.32 ± 0.68 |

| DXM + Cyasterone (10µM) | 9.74 ± 1.10 |

Source:[5]

Table 4: In Vivo Effects of Cyasterone on Steroid-Induced Osteonecrosis of the Femoral Head (SIONFH) in Rats

| Parameter | Control Group | Model Group (SIONFH) | Cyasterone Group |

| Rate of Empty Bone Lacuna (%) | 5.57 ± 0.97 | 18.14 ± 1.15 | 8.15 ± 0.96 |

Experimental Protocols

1. In Vitro Cytotoxicity Assay

-

Cell Lines: A549, MGC823, HeLa, HepG-2, MCF-7, HT-29, Caco-2, T47D, and NIH 3T3 cells.[1]

-

Treatment: Cells were treated with varying concentrations of Cyasterone (0-60 μg/mL) for 24 or 48 hours.[1]

-

Methodology: Cell viability was assessed using a CCK8 assay.[6] The IC50 values were calculated to determine the concentration of Cyasterone required to inhibit 50% of cell growth.[1]

2. Western Blot Analysis of Signaling Proteins

-

Cell Line: A549 cells.[1]

-

Treatment: Cells were treated with Cyasterone (0-60 μg/mL) for 24 hours.[1]

-

Methodology: Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-EGFR, p-MEK, and p-mTOR. After incubation with secondary antibodies, the protein bands were visualized.[1]

3. In Vivo Xenograft Tumor Model

-

Animal Model: Nude mice.[1]

-

Cell Line: MGC823 cells were injected subcutaneously to establish tumors.[1]

-

Treatment: Once tumors reached a certain volume, mice were treated with intraperitoneal injections of Cyasterone at doses of 5, 10, and 15 mg/kg for 21 days.[1]

-

Methodology: Tumor volume and body weight were measured regularly. At the end of the experiment, tumors were excised and weighed.[1]

4. Dexamethasone-Induced Apoptosis in Bone Marrow Stromal Cells (BMSCs)

-

Cell Source: Rat BMSCs were cultured.[4]

-

Treatment Groups: Control, DXM (Dexamethasone), and DXM + Cyasterone.[4] BMSCs were treated with DXM in the presence or absence of Cyasterone (1-20µM).[6]

-

Methodology:

5. Steroid-Induced Osteonecrosis of the Femoral Head (SIONFH) Rat Model

-

Animal Model: Sprague-Dawley rats.[4]

-

Induction of SIONFH: SIONFH was induced by the administration of methylprednisolone.

-

Treatment: Rats in the treatment group received Cyasterone.

-

Methodology:

Signaling Pathways

1. EGFR Signaling Pathway in Cancer

Cyasterone acts as an inhibitor of EGFR. This inhibition disrupts the downstream MAPK signaling cascade, which is crucial for cancer cell proliferation and survival.

Caption: Cyasterone inhibits EGFR, leading to downregulation of the MAPK pathway.

2. PI3K/AKT Signaling Pathway in Bone Protection

Cyasterone promotes the survival of bone marrow stromal cells by activating the PI3K/AKT signaling pathway, thereby inhibiting apoptosis.

Caption: Cyasterone activates the PI3K/AKT pathway, promoting cell survival.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Cyasterone | Apoptosis | EGFR | TargetMol [targetmol.com]

- 4. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head | PLOS One [journals.plos.org]

- 5. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyasterone has a protective effect on steroid-induced Osteonecrosis of the femoral head | PLOS One [journals.plos.org]

Methodological & Application

Application Note: Quantification of Isocyasterone in Herbal Extracts by UPLC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of isocyasterone in herbal extracts using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This compound, a phytoecdysteroid found in plants such as Cyanotis arachnoidea and Ajuga turkestanica, has garnered interest for its potential anabolic and adaptogenic properties. Accurate quantification of this compound in herbal extracts and dietary supplements is crucial for quality control, standardization, and efficacy studies. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound. Additionally, it includes a summary of reported quantitative data for related ecdysteroids to serve as a reference and discusses a potential signaling pathway associated with the anabolic effects of these compounds.

Introduction

Phytoecdysteroids are a class of plant-derived steroids that are structural analogues of insect molting hormones.[1] These compounds have been reported to exert a range of pharmacological effects in mammals, including anabolic, adaptogenic, and anti-diabetic activities, without the androgenic side effects associated with synthetic anabolic steroids. This compound is a C-28 ecdysteroid that, along with other phytoecdysteroids like 20-hydroxyecdysone and turkesterone, is found in several plant species known for their use in traditional medicine and modern dietary supplements.[2][3]

The increasing popularity of herbal supplements containing these compounds necessitates reliable and validated analytical methods to ensure product quality and safety. The complex matrix of herbal extracts presents analytical challenges, requiring highly selective and sensitive techniques for accurate quantification. UPLC-MS/MS offers superior resolution, speed, and sensitivity compared to conventional HPLC methods, making it the ideal platform for the analysis of this compound in such complex samples.[2][4]

This application note provides a detailed protocol for the extraction and quantification of this compound, a summary of quantitative data for related compounds, and a proposed signaling pathway to aid researchers, scientists, and drug development professionals in their work with this promising bioactive compound.

Quantitative Data Summary

While specific quantitative data for this compound is not widely available in the literature, the following table summarizes the reported concentrations of other major ecdysteroids in relevant herbal extracts. This data can be used as a reference for expected concentration ranges and for comparison purposes.

| Plant Species | Ecdysteroid | Concentration (mg/g of dry extract) | Analytical Method | Reference |

| Ajuga turkestanica | 20-Hydroxyecdysone | ~13.0 | UPLC-PDA | [5] |

| Ajuga turkestanica | Turkesterone | ~6.9 | UPLC-PDA | [5] |

| Cyanotis arachnoidea | 20-Hydroxyecdysone | Can be as high as 2-3% of the plant's dry weight | Not specified | [6] |

| Kaniwa (Chenopodium pallidicaule) | 20-Hydroxyecdysone | 0.67 | HPTLC | [7] |

| Spinach (Spinacia oleracea) | 20-Hydroxyecdysone | 0.25 - 0.46 | HPTLC | [7] |

Experimental Protocols

-

This compound analytical standard (purity ≥95%)

-

Internal Standard (IS), e.g., 20-Hydroxyecdysone-d6

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Herbal extract powder (e.g., Cyanotis arachnoidea or Ajuga turkestanica)

-

0.45 µm syringe filters

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol to obtain a primary stock solution. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water to achieve a concentration range of 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water to obtain a working solution of 100 ng/mL.

-

Calibration Curve Standards: Prepare calibration standards by spiking the appropriate amount of working standard solutions into a blank matrix (a herbal extract known to be free of this compound) to yield final concentrations ranging from 1 to 500 ng/mL. Add the IS working solution to each calibration standard to a final concentration of 50 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high; e.g., 5, 50, and 250 ng/mL) in the same manner as the calibration standards.

-

Accurately weigh 100 mg of the herbal extract powder into a centrifuge tube.

-

Add 10 mL of 70% ethanol.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Dilute the filtered extract with 50:50 (v/v) methanol:water to bring the expected this compound concentration within the range of the calibration curve.

-

Add the IS working solution to the diluted extract to a final concentration of 50 ng/mL.

-

Chromatographic System: Waters ACQUITY UPLC I-Class or equivalent

-

Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution:

-

0-1 min: 10% B

-

1-8 min: 10-90% B (linear gradient)

-

8-9 min: 90% B (isocratic)

-

9-9.1 min: 90-10% B (linear gradient)

-

9.1-12 min: 10% B (isocratic for column re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Desolvation Gas Flow: 1000 L/hr

-

Cone Gas Flow: 150 L/hr

-

MRM Transitions (example values, should be optimized for the specific instrument):

-

This compound: Precursor ion > Product ion 1 (quantifier), Precursor ion > Product ion 2 (qualifier)

-

Internal Standard: Precursor ion > Product ion (quantifier)

-

The analytical method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

-

Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.99.

-

Accuracy and Precision: Determined by analyzing the QC samples at three concentration levels on three different days. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (relative standard deviation, RSD) should be ≤15% (≤20% for LLOQ).

-

LOD and LOQ: Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Signaling Pathways and Experimental Workflows

Phytoecdysteroids, including this compound, are believed to exert their anabolic effects in mammals through pathways that are distinct from classical androgen receptor signaling. One proposed mechanism involves the activation of the Akt/mTOR signaling cascade, which is a central regulator of muscle protein synthesis and cell growth.[6][8][9][10][11] Additionally, some studies suggest that phytoecdysteroids may interact with estrogen receptor beta (ERβ), which could contribute to their diverse physiological effects.[12][13][14]

Caption: Proposed anabolic signaling pathway of this compound.

The following diagram illustrates the overall workflow for the quantification of this compound in herbal extracts.

Caption: Experimental workflow for this compound quantification.

Conclusion

The UPLC-MS/MS method presented in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in complex herbal extracts. This protocol, along with the provided reference data and pathway information, will be a valuable resource for researchers and industry professionals working on the quality control, standardization, and development of products containing this compound. Further research is warranted to generate more quantitative data for this compound in a wider variety of herbal matrices and to further elucidate its precise mechanisms of action in mammals.

References

- 1. sciforum.net [sciforum.net]

- 2. d-nb.info [d-nb.info]

- 3. Comparative metabolic profiling and quantitative analysis of metabolites in different tissues of Ajuga turkestanica by ESI-UHPLC-QqTOF-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of four phytoecdysteroids by LC-MS/MS: application to a comparative pharmacokinetic study in normal and adjuvant arthritis rats after oral administration of C. officinalis Kuan phytoecdysteroids extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The role of mTORC1 in the regulation of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytoecdysteroids: Quantification in Selected Plant Species and Evaluation of Some Effects on Gastric Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Akt/mTOR pathway is a crucial regulator of skeletal muscle hypertrophy and can prevent muscle atrophy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. web.mit.edu [web.mit.edu]

- 10. [PDF] Akt/mTOR pathway is a crucial regulator of skeletal muscle hypertrophy and can prevent muscle atrophy in vivo | Semantic Scholar [semanticscholar.org]

- 11. Transient activation of mTORC1 signaling in skeletal muscle is independent of Akt1 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interaction of phytoestrogens with estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Estrogen receptor (ER)-β isoforms: A key to understanding ER-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Estrogen Receptors alpha and beta as determinants of gene expression: influence of ligand, dose, and chromatin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Bioactivity Testing of Isocyasterone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocyasterone is a phytoecdysteroid, a class of compounds analogous to insect molting hormones, found in various plant species. Ecdysteroids, including this compound, are investigated for a range of pharmacological activities. Their primary mechanism in invertebrates involves binding to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[1][2] This interaction initiates a transcriptional cascade controlling development. In vertebrates, while a homologous receptor has not been identified, ecdysteroids exhibit notable bioactivities, including anabolic, anti-inflammatory, and anticancer effects, suggesting interactions with various cellular signaling pathways.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the primary bioactivities of this compound, focusing on its potential anabolic, anti-inflammatory, and anticancer properties.

Anabolic Activity: Protein Synthesis and mTOR Signaling

Application Note: this compound's potential anabolic effects can be quantified by its ability to stimulate protein synthesis in muscle cells. The mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth and protein synthesis.[3][4] mTOR Complex 1 (mTORC1) directly phosphorylates key effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) to promote translation.[3][4] Assays measuring protein synthesis and the activation of mTOR pathway components can elucidate this compound's anabolic mechanism.

Signaling Pathway: mTORC1 Activation

Caption: this compound is hypothesized to activate the mTORC1 pathway, promoting protein synthesis.

Protocol 1.1: In Vitro Protein Synthesis Assay (SUnSET)

This protocol uses Surface Sensing of Translation (SUnSET), a non-radioactive method to measure global protein synthesis by incorporating puromycin into nascent polypeptide chains, which are then detected by immunoblotting.

Materials:

-

C2C12 myoblasts

-

DMEM, FBS, Penicillin-Streptomycin

-

Horse Serum (for differentiation)

-

This compound stock solution (in DMSO)

-

Puromycin solution (10 mM)

-

Complete Protease Inhibitor Cocktail

-

RIPA buffer

-

Anti-puromycin antibody, secondary HRP-conjugated antibody

-

BCA Protein Assay Kit

-

Western blotting equipment and reagents

Procedure:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in DMEM with 10% FBS and 1% Pen-Strep.

-

Seed cells in a 6-well plate at a density of 2x10⁵ cells/well.

-

Once cells reach ~90% confluency, switch to differentiation medium (DMEM with 2% horse serum) for 4-6 days to form myotubes.

-

-

Treatment:

-

Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 100 µM) in differentiation medium. Include a vehicle control (DMSO).

-

Replace the medium with the treatment medium and incubate for 24 hours.

-

-

Puromycin Labeling:

-

30 minutes before the end of the incubation, add puromycin to each well to a final concentration of 10 µM.

-

Incubate for exactly 30 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 100 µL of ice-cold RIPA buffer containing protease inhibitors.

-

Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using the BCA assay.

-

-

Western Blotting:

-

Normalize protein samples to the same concentration (e.g., 20 µg).

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with anti-puromycin antibody overnight at 4°C.

-

Wash and incubate with secondary HRP-conjugated antibody for 1 hour.

-

Detect signal using an ECL substrate and imaging system. Quantify band intensity using densitometry software.

-

Data Presentation: Expected Anabolic Effects

| Compound | Concentration (µM) | Cell Line | Change in Protein Synthesis (Fold Change vs. Vehicle) | Key Phosphorylated Target (Fold Change) |

| This compound | 0.1 | C2C12 | Experimental Data | p-p70S6K: Experimental Data |

| 1 | C2C12 | Experimental Data | p-p70S6K: Experimental Data | |

| 10 | C2C12 | Experimental Data | p-p70S6K: Experimental Data | |

| 20-Hydroxyecdysone | 1 | L6 | ~1.5 - 2.0 | p-Akt: ~2.5 |

| Insulin (Positive Control) | 0.1 | C2C12 | ~2.0 - 3.0 | p-p70S6K: ~4.0 |

Note: Data for 20-Hydroxyecdysone and Insulin are representative values from literature to indicate expected effect size.

Anti-inflammatory Activity: NF-κB Inhibition

Application Note: Chronic inflammation is implicated in numerous diseases.[5] this compound's anti-inflammatory potential can be assessed by its ability to suppress the production of inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS). LPS activates the NF-κB signaling pathway, a master regulator of inflammation, leading to the transcription of pro-inflammatory genes like TNF-α, IL-6, and iNOS.[6]

Signaling Pathway: NF-κB Inhibition

Caption: this compound may inhibit the NF-κB pathway, preventing inflammatory gene expression.

Protocol 2.1: Cytokine and Nitric Oxide Measurement in LPS-Stimulated Macrophages

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM, 10% FBS, Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-